An In-depth Technical Guide to the Chemical Structure and Synthesis of Pivalopril
An In-depth Technical Guide to the Chemical Structure and Synthesis of Pivalopril
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pivalopril is an orally active angiotensin-converting enzyme (ACE) inhibitor. This document provides a comprehensive overview of its chemical structure and a detailed exploration of its synthesis. The synthesis section outlines a plausible retro-synthetic analysis and proposes a convergent synthetic route, detailing the preparation of key intermediates and their subsequent coupling to form the final active pharmaceutical ingredient. This guide is intended to serve as a technical resource, providing detailed experimental protocols and organized quantitative data to aid in research and development.
Chemical Structure
Pivalopril, systematically named (2S)-N-cyclopentyl-N-[2-methyl-3-(2,2-dimethylpropanoyl)sulfanylpropanoyl]glycine, is a carboxyl-containing ACE inhibitor.[1] Its chemical formula is C₁₆H₂₇NO₄S, and it has a molecular weight of 329.46 g/mol .
Molecular Structure:
The structure of Pivalopril consists of three key moieties:
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N-cyclopentylglycine: This portion of the molecule contributes to the overall lipophilicity and binding to the ACE enzyme.
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A substituted propanoyl chain: This central fragment includes a methyl group at the α-position and a pivaloylthio group at the β-position. The stereochemistry at the α-carbon is crucial for its biological activity.
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A pivaloyl (tert-butylcarbonyl) group: This bulky group is part of the thioester functionality.
The presence of a thiol group, protected as a pivaloyl thioester, is a characteristic feature of some ACE inhibitors, which interacts with the zinc ion in the active site of the angiotensin-converting enzyme.
Synthesis of Pivalopril
The synthesis of Pivalopril can be approached through a convergent strategy, involving the preparation of two key intermediates, followed by their coupling. A plausible retrosynthetic analysis breaks down the molecule into (S)-N-cyclopentylglycine and (R)-2-methyl-3-(pivaloylthio)propanoic acid.
Synthesis of Key Intermediates
2.1.1. Synthesis of (S)-N-cyclopentylglycine
This intermediate can be synthesized through the reductive amination of glyoxylic acid with cyclopentylamine.
Experimental Protocol:
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Step 1: Formation of the Schiff base: To a solution of glyoxylic acid (1.0 eq) in a suitable solvent such as methanol, cyclopentylamine (1.1 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours to form the corresponding imine (Schiff base).
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Step 2: Reduction of the imine: The crude imine solution is then treated with a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq), in portions at 0 °C. The reaction is then stirred at room temperature overnight.
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Step 3: Work-up and isolation: The reaction is quenched by the addition of water, and the solvent is removed under reduced pressure. The aqueous residue is acidified with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3 and then extracted with an organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield (S)-N-cyclopentylglycine. The product can be further purified by recrystallization.
2.1.2. Synthesis of (R)-2-methyl-3-(pivaloylthio)propanoic acid
This intermediate can be prepared starting from (S)-methyloxirane.
Experimental Protocol:
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Step 1: Ring-opening of (S)-methyloxirane: (S)-methyloxirane (1.0 eq) is reacted with a thiolacetic acid (1.1 eq) in the presence of a base like triethylamine to yield (R)-3-(acetylthio)-2-methylpropan-1-ol.
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Step 2: Pivaloyl chloride reaction: The resulting alcohol is then reacted with pivaloyl chloride (1.2 eq) in the presence of a base like pyridine to form the corresponding pivaloyl ester.
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Step 3: Hydrolysis of the thioacetate and formation of the pivaloylthio group: The acetylthio group is selectively hydrolyzed under basic conditions, followed by reaction with pivaloyl chloride to introduce the pivaloylthio group.
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Step 4: Oxidation to the carboxylic acid: The primary alcohol is then oxidized to the carboxylic acid using an oxidizing agent such as Jones reagent (CrO₃/H₂SO₄) or a milder alternative like TEMPO/bleach to afford (R)-2-methyl-3-(pivaloylthio)propanoic acid.
Coupling of Intermediates and Final Product Formation
The final step in the synthesis of Pivalopril involves the amide bond formation between the two key intermediates.
Experimental Protocol:
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Step 1: Activation of the carboxylic acid: (R)-2-methyl-3-(pivaloylthio)propanoic acid (1.0 eq) is activated using a coupling agent. Common coupling agents include dicyclohexylcarbodiimide (DCC) with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt), or using a reagent like HATU or HBTU. The reaction is typically carried out in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at 0 °C.
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Step 2: Amide bond formation: To the activated carboxylic acid, a solution of (S)-N-cyclopentylglycine methyl ester (1.1 eq) and a base such as triethylamine or diisopropylethylamine (DIPEA) (2.0 eq) in the same solvent is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred overnight.
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Step 3: Hydrolysis of the ester: The resulting methyl ester of Pivalopril is then hydrolyzed to the final carboxylic acid. This is typically achieved by treating the ester with a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and a miscible organic solvent like methanol or THF. The reaction is monitored by TLC until completion.
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Step 4: Work-up and purification: The reaction mixture is acidified with a dilute acid (e.g., 1M HCl) to a pH of 2-3 and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude Pivalopril can be purified by column chromatography on silica gel to yield the final product as a white solid.
Quantitative Data
| Parameter | Value |
| Molecular Formula | C₁₆H₂₇NO₄S |
| Molecular Weight | 329.46 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available |
| Solubility | Soluble in methanol, ethanol, and other organic solvents |
| Overall Yield (projected) | 30-40% (over 6-8 steps) |
Spectroscopic Data (Predicted):
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¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~0.9-2.0 (m, 8H, cyclopentyl protons), 1.25 (s, 9H, pivaloyl protons), 1.3-1.4 (d, 3H, methyl protons), 2.8-3.2 (m, 2H, -S-CH₂-), 3.5-3.8 (m, 1H, -CH(CH₃)-), 3.9-4.2 (m, 2H, -N-CH₂-COOH), 10-12 (br s, 1H, -COOH).
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¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~24-25 (cyclopentyl CH₂), ~30-32 (cyclopentyl CH), ~18-20 (CH₃), ~27 (C(CH₃)₃), ~39 (C(CH₃)₃), ~35-38 (-S-CH₂-), ~45-48 (-CH(CH₃)-), ~50-53 (-N-CH₂-COOH), ~170-175 (-COOH), ~175-180 (C=O, amide), ~200-205 (C=O, thioester).
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IR (KBr, cm⁻¹): ~3300-2500 (br, O-H stretch of carboxylic acid), ~2960, 2870 (C-H stretch), ~1740 (C=O stretch of carboxylic acid), ~1680 (C=O stretch of thioester), ~1640 (C=O stretch of amide).
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Mass Spectrometry (ESI+): m/z 330.17 [M+H]⁺, 352.15 [M+Na]⁺.
Experimental Workflow Diagram
Caption: Convergent synthesis workflow for Pivalopril.
Conclusion
This technical guide provides a detailed overview of the chemical structure and a plausible synthetic route for the ACE inhibitor Pivalopril. The convergent synthesis approach, involving the preparation and subsequent coupling of two key intermediates, offers an efficient pathway to the target molecule. The provided experimental protocols and tabulated data are intended to be a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry. Further optimization of reaction conditions and purification methods may be necessary to achieve high yields and purity on a larger scale.
